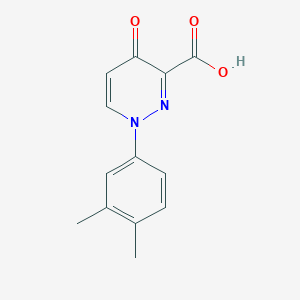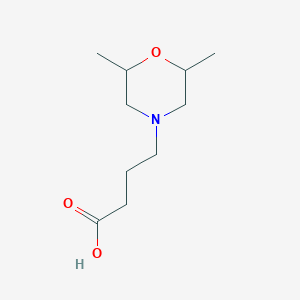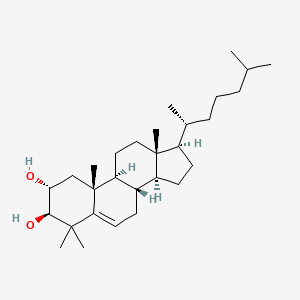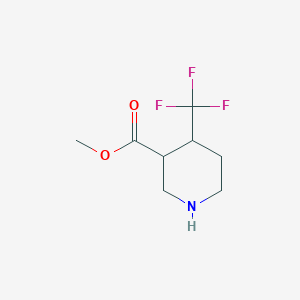![molecular formula C9H14OS2 B12116228 2-[Bis(methylsulfanyl)methylene]cyclohexanone CAS No. 17649-90-0](/img/structure/B12116228.png)
2-[Bis(methylsulfanyl)methylene]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(methylsulfanyl)methylene]cyclohexanone is an organic compound with the molecular formula C9H14OS2 It is characterized by the presence of a cyclohexanone ring substituted with a bis(methylsulfanyl)methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylene]cyclohexanone typically involves the reaction of cyclohexanone with methylthio reagents under specific conditions. One common method includes the use of cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst. This reaction is often carried out under solvent-free conditions and can be facilitated by microwave irradiation to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(methylsulfanyl)methylene]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(methylsulfanyl)methylene]cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Bis(methylsulfanyl)methylene]cyclohexanone involves its interaction with various molecular targets. The bis(methylsulfanyl)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound without the bis(methylsulfanyl)methylene group.
2-[Bis(methylthio)methylene]cyclohexanone: A similar compound with methylthio groups instead of methylsulfanyl groups.
Uniqueness
2-[Bis(methylsulfanyl)methylene]cyclohexanone is unique due to the presence of the bis(methylsulfanyl)methylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17649-90-0 |
|---|---|
Fórmula molecular |
C9H14OS2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
2-[bis(methylsulfanyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C9H14OS2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6H2,1-2H3 |
Clave InChI |
GSUKOSRJPRYQQX-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1CCCCC1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)


![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)

![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)


